6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
This compound belongs to the dihydropyrazolo[1,5-a]pyrazine class, characterized by a bicyclic scaffold with a pyrazole fused to a partially saturated pyrazine ring. The structure features a 6-methyl group, a 4-oxo moiety, and an N-(3-phenylpropyl)carboxamide substituent at position 2. Its molecular formula is C₁₈H₁₉N₅O₂ (MW: 337.38 g/mol).
Properties
IUPAC Name |
6-methyl-4-oxo-N-(3-phenylpropyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-21-15(17(23)19-12)10-14(20-21)16(22)18-9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMNSMRPFPIXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCCC3=CC=CC=C3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis and Structural Characteristics
The compound belongs to the class of pyrazolo derivatives, which have been synthesized for various biological applications. The synthesis typically involves multi-step organic reactions that yield the desired pyrazolo structure. The molecular formula is , and its structure features a dihydropyrazole ring that is crucial for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. A related study demonstrated that 4-oxo-pyrazolo derivatives inhibit HIV-1 integrase with an IC50 value as low as 74 nM, suggesting a mechanism of action through the inhibition of viral replication processes .
Antitumor Activity
The compound has shown promise in anticancer research. In vitro studies have reported that derivatives of pyrazolo compounds can inhibit cancer cell proliferation in various cell lines. For instance, certain derivatives exhibited IC50 values below 1 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . These findings suggest that modifications to the pyrazolo structure can enhance antitumor efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For instance, the coplanar arrangement of heteroatoms in the structure enhances binding affinity to target sites such as the HIV integrase active site .
Case Studies and Research Findings
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example: Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., compounds 178d, 178f) .
- Structural Differences : Replace pyrazine with pyrimidine; substituents include ethyl carboxylate and aryl groups.
- Activity : Moderate CDK2 inhibition but potent antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile groups enhance potency .
- Comparison : The target compound’s phenylpropyl carboxamide may improve lipophilicity and target selectivity compared to pyrimidine-based analogs.
Pyrazolo[1,5-a]quinazoline Derivatives
- Example : 5-Substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives (e.g., 4m , 4a , 4f ) .
- Structural Differences : Expanded quinazoline core instead of pyrazine; substituents include alkyl and aryl groups at position 3.
- Activity: Insecticidal efficacy against Plutella xylostella and Solenopsis invicta .
- Comparison : The quinazoline scaffold’s larger aromatic system may enhance π-π stacking in insect targets, while the target compound’s pyrazine core could favor different binding interactions.
Dihydropyrazolo[1,5-a]pyrazinone Derivatives
- Example : 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones .
- Structural Differences : Ketone at position 4 instead of carboxamide; substituents include tert-butyl and aryl groups.
- Activity : Negative allosteric modulators of mGluR2 receptors, relevant for CNS disorders .
- Comparison: The target compound’s carboxamide group may enable hydrogen bonding with protein targets, contrasting with the ketone’s electrophilic properties in pyrazinones.
Triazolo[1,5-a]pyrazine Carboxamides
- Example : 6-Methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide .
- Structural Differences : Triazole replaces pyrazole in the fused ring system.
- Activity: Limited data, but structural analogs are explored as kinase inhibitors or antimicrobials .
- Comparison : The triazole’s nitrogen-rich structure may alter electronic properties and solubility compared to the pyrazole-based target compound.
Key Structural and Functional Insights
Impact of Core Heterocycle
- Pyrazine vs. Pyrimidine/Quinazoline : Smaller pyrazine cores (6π-electrons) may enhance metabolic stability compared to bulkier quinazolines. Pyrimidine derivatives exhibit antitumor activity, while quinazolines show insecticidal effects .
- Dihydro vs. Fully Aromatic : Partial saturation (4,5-dihydro) in the target compound may increase conformational flexibility, aiding target binding .
Role of Substituents
- Carboxamide Group : The N-(3-phenylpropyl) chain in the target compound likely enhances lipophilicity and membrane permeability compared to shorter alkyl or aryl substituents (e.g., N-(2-ethylphenyl) in ).
- Electron-Withdrawing Groups : Fluorine or nitrile substituents in pyrimidine derivatives improve antitumor activity , suggesting similar modifications could optimize the target compound’s efficacy.
Data Tables
Table 1. Comparative Analysis of Key Compounds
Table 2. Physicochemical Properties
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
